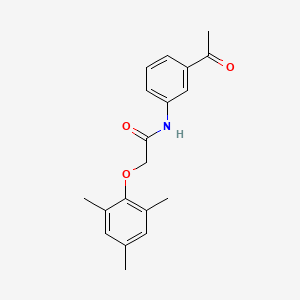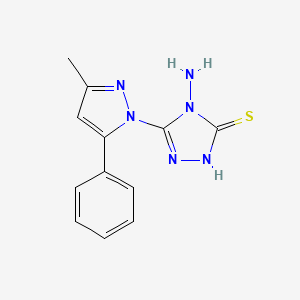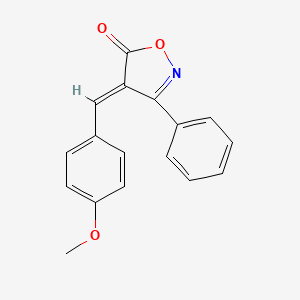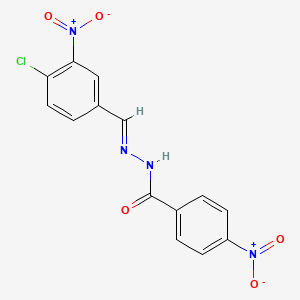![molecular formula C16H21NO5 B5580947 1-(4-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethoxy}phenyl)ethanone](/img/structure/B5580947.png)
1-(4-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethoxy}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethoxy}phenyl)ethanone is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.14197277 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Synthesis of Receptor Antagonists
Research highlights efficient synthetic routes to receptor antagonists, such as the NK(1) receptor antagonist Aprepitant, emphasizing stereoselective synthesis techniques. This includes the conversion of 1,4-oxazin-3-ones through stereoselective processes, demonstrating the chemical's role in facilitating the synthesis of clinically significant compounds (Brands et al., 2003).
Novel Synthetic Pathways
Studies have devised novel synthetic pathways for creating highly functionalized compounds, such as polyheterocyclic derivatives, utilizing direct oxidative annulation techniques. These methodologies allow for the synthesis of complex molecules without the need for transition metals or oxidants, showcasing the versatility of similar chemical frameworks in organic synthesis (Zhang et al., 2017).
Understanding Reaction Mechanisms
Research into the double intramolecular transacetalization of polyhydroxy acetals for synthesizing conformationally-restricted compounds reveals insights into reaction mechanisms and stereochemical outcomes. This knowledge is crucial for designing synthetic strategies for molecules with defined three-dimensional structures (Asare-Nkansah & Wünsch, 2016).
Biological Activity Evaluation
Investigations into the immunomodulatory effects of synthesized compounds, such as benzoxazepine derivatives, highlight the potential biological applications of chemical entities. These studies assess the compounds' capabilities in modulating immune responses, suggesting a pathway to new immunomodulatory agents (Khaleghi et al., 2013).
Exploration of Corrosion Inhibition
The synthesis and evaluation of novel compounds as corrosion inhibitors for mild steel in acidic environments demonstrate the application of such chemicals in industrial settings. This research provides insights into the relationships between molecular structure and inhibitive efficiency, contributing to the development of more effective corrosion inhibitors (Jawad et al., 2020).
Properties
IUPAC Name |
2-(4-acetylphenoxy)-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-12(19)14-2-4-15(5-3-14)22-11-16(20)17-6-7-21-10-13(8-17)9-18/h2-5,13,18H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTTYAWFPATSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCOCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5580864.png)
![2-(4-{[4-(3-hydroxyphenyl)-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5580872.png)
![3-(2-ethylbutyl)-8-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5580873.png)



![N-{2-[2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5580913.png)

![(3R*,4S*)-1-{[5-(3,5-dimethylisoxazol-4-yl)-2-thienyl]sulfonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5580930.png)

![2-(4-{[2-(3-chlorophenyl)-8-methyl-3-quinolinyl]methyl}-1-methyl-2-piperazinyl)ethanol](/img/structure/B5580952.png)



